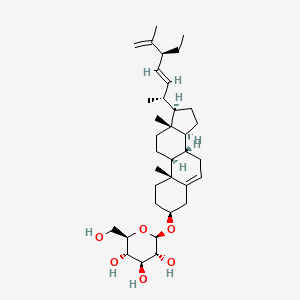

22-Dehydroclerosterol glucoside

Description

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,3E,5S)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H56O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,21-22,24-33,36-39H,2,7,11-19H2,1,3-6H3/b9-8+/t21-,22+,24+,25+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZUARYEPYKOOJ-LQTCTXRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H56O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 22-Dehydroclerosterol glucoside?

For Researchers, Scientists, and Drug Development Professionals

Abstract

22-Dehydroclerosterol (B198988) glucoside, a naturally occurring phytosterol glycoside, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of 22-Dehydroclerosterol glucoside. It also summarizes its purported biological activities, including anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor effects, drawing on data from closely related stigmastane (B1239390) glycosides to infer potential mechanisms of action. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating current knowledge and outlining potential avenues for future investigation.

Physicochemical Properties

This compound, with the CAS number 143815-99-0, is a stigmastane-type steroidal glycoside. Its core structure consists of a 22-dehydroclerosterol aglycone linked to a glucose moiety. While specific experimental data for this compound is limited, the following tables summarize its known and predicted physicochemical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 143815-99-0 | [1][2][3] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 179-184 °C | [1] |

| Boiling Point | 678.6 ± 55.0 °C (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), chloroform, and dichloromethane. | [1] |

Table 2: Chemical and Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₅₆O₆ | [2][3] |

| Molecular Weight | 572.82 g/mol | [3] |

| Synonyms | (3β,20R,22E,24S)-Stigmasta-5,22,25-trien-3-yl β-D-glucopyranoside | [2] |

Spectral Data

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum for the closely related compound, 3-beta-stigmasta-5,22,25(27)-trien-3-o-beta-d-glucopyranoside, is available and can be used as a reference for structural elucidation.

1.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular formula C₃₅H₅₆O₆. Fragmentation patterns of similar steroidal glucosides typically involve the cleavage of the glycosidic bond, resulting in a fragment corresponding to the aglycone (22-Dehydroclerosterol) and the glucose moiety.

Experimental Protocols

Detailed experimental protocols for the specific isolation, purification, and synthesis of this compound are not extensively documented in publicly accessible literature. However, general methodologies for related compounds can be adapted.

Isolation and Purification from Natural Sources

This compound can be extracted from various natural sources, such as plants and marine sponges[1][4]. A general workflow for its isolation is as follows:

Methodology:

-

Extraction: The dried and powdered source material is subjected to extraction with a suitable organic solvent like methanol or ethanol at room temperature.

-

Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between different solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fraction containing the desired glycoside is subjected to column chromatography on silica (B1680970) gel or Sephadex, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Purification: Final purification is achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to yield pure this compound.

-

Characterization: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR and MS.

Chemical Synthesis

The chemical synthesis of steroidal glucosides can be achieved through the glycosylation of the corresponding sterol (22-Dehydroclerosterol) with a protected glucose donor. A general synthetic scheme is outlined below.

Methodology:

-

Protection of Glucose: The hydroxyl groups of D-glucose are protected, typically by acetylation, to prevent side reactions.

-

Activation of the Anomeric Center: The protected glucose is converted into a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

-

Glycosylation: The sterol (22-Dehydroclerosterol) is reacted with the glycosyl donor in the presence of a promoter (e.g., a Lewis acid) to form the glycosidic bond.

-

Deprotection: The protecting groups on the glucose moiety are removed to yield the final this compound.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of this compound are scarce, research on related phytosterol and stigmastane glycosides provides a strong basis for inferring its potential biological activities and mechanisms of action.

Anti-inflammatory Activity

Phytosterol glucosides have demonstrated significant anti-inflammatory properties. The proposed mechanism involves the modulation of key inflammatory signaling pathways.

Studies on analogous compounds suggest that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are central regulators of the inflammatory response. This inhibition would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS).

Antioxidant Activity

The antioxidant properties of phytosterols (B1254722) are thought to be mediated, in part, through the activation of the Nrf2 signaling pathway.

It is hypothesized that this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. The released Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription. This results in an increased cellular defense against oxidative stress.

Immunomodulatory Effects

Phytosterol glucosides have been shown to modulate the immune system, particularly T-lymphocyte activity[1][2][3][5][6]. They can enhance T-cell proliferation and influence the balance of T-helper (Th1/Th2) cell responses by modulating cytokine production[1][2][3][5][6]. For instance, they have been observed to increase the secretion of Th1 cytokines like IL-2 and IFN-γ, while potentially suppressing certain Th2 responses[2][3][5].

Anti-Tumor Activity

Several studies have highlighted the anti-tumor potential of steroidal glycosides, including their ability to induce apoptosis in cancer cells[7][8][9][10].

The anti-tumor activity of compounds similar to this compound is often linked to the inhibition of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway[7]. Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax). This shift in the balance of apoptotic regulators promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade (caspase-9 and caspase-3), and ultimately, programmed cell death or apoptosis.

Conclusion and Future Directions

This compound is a promising natural compound with a range of potential therapeutic activities. The information compiled in this guide, based on available data and inferences from closely related molecules, provides a solid foundation for future research. To fully elucidate its therapeutic potential, further studies are warranted. Specifically, there is a critical need for:

-

Detailed Spectroscopic Analysis: Comprehensive 1D and 2D NMR and high-resolution mass spectrometry studies to unequivocally confirm its structure.

-

Validated Experimental Protocols: Development and publication of detailed and reproducible protocols for its isolation, purification, and synthesis.

-

In-depth Biological Investigations: Rigorous in vitro and in vivo studies to confirm its anti-inflammatory, antioxidant, immunomodulatory, and anti-tumor activities and to definitively identify the specific signaling pathways involved.

Such research will be instrumental in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

- 1. beta-Sitosterol and beta-sitosterol glucoside stimulate human peripheral blood lymphocyte proliferation: implications for their use as an immunomodulatory vitamin combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.hh-publisher.com [journals.hh-publisher.com]

- 3. hh-publisher.com [hh-publisher.com]

- 4. mdpi.com [mdpi.com]

- 5. cardiosmile.com [cardiosmile.com]

- 6. Plant sterols and sterolins: a review of their immune-modulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stigmasterol Simultaneously Induces Apoptosis and Protective Autophagy by Inhibiting Akt/mTOR Pathway in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptotic and antiproliferative effects of Stigmast-5-en-3-ol from Dendronephthya gigantea on human leukemia HL-60 and human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Botanical Origins of 22-Dehydroclerosterol Glucoside: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled detailing the natural sources, isolation, and characterization of 22-Dehydroclerosterol glucoside, a steroidal glycoside of interest to the scientific and drug development communities. This document provides researchers, scientists, and professionals in drug development with a foundational understanding of this compound's origins and the methodologies for its extraction.

The primary identified natural source of this compound is the plant species Clerodendrum phlomidis Linn. F., a member of the Lamiaceae family. Phytochemical investigations have successfully isolated and characterized this compound from the leaves of this plant, confirming its presence alongside other bioactive molecules.

Natural Sources and Distribution

While the Clerodendrum genus is a known reservoir of various steroids and their glycosides, specific quantitative data on the concentration of this compound remains limited in publicly available literature. The compound, also known by its systematic name 24β-ethylcholesta-5,22E,25-triene-3β-O-β-D-glucopyranoside, has been definitively identified in Clerodendrum phlomidis. Further research is required to quantify its abundance in this and other related species.

Table 1: Natural Source of this compound

| Compound Name | Synonym | Natural Source | Plant Part | Quantitative Data |

| This compound | 24β-ethylcholesta-5,22E,25-triene-3β-O-β-D-glucopyranoside | Clerodendrum phlomidis Linn. F. | Leaves | Not Reported |

Experimental Protocols for Isolation and Characterization

The following is a detailed methodology for the extraction, isolation, and characterization of this compound from the leaves of Clerodendrum phlomidis, based on established phytochemical procedures.

Plant Material Collection and Preparation

-

Collection: The leaves of Clerodendrum phlomidis are collected from a verified source.

-

Drying: The plant material is air-dried in the shade at room temperature to preserve the chemical integrity of its constituents.

-

Grinding: The dried leaves are coarsely powdered using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Defatting: The powdered plant material (e.g., 2.0 kg) is first defatted with petroleum ether (60–80°C) for 24 hours to remove non-polar compounds like fats and waxes.[1]

-

Maceration: The defatted material is then extracted with methanol (B129727) (e.g., 3 x 7 L) for 48 hours at room temperature with occasional stirring.[1] This process is repeated to ensure exhaustive extraction.

-

Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator at a temperature of 40–45°C to yield a crude extract.[1]

Isolation by Column Chromatography

-

Stationary Phase: The crude methanolic extract is adsorbed onto silica (B1680970) gel (100–200 mesh).

-

Mobile Phase: The adsorbed extract is then subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for separating sterol glycosides involves a mixture of chloroform (B151607) and methanol.

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC).

-

Compound Identification: Fractions showing similar TLC profiles are combined. This compound is identified by comparison with a reference standard or through spectroscopic analysis.

Characterization

-

Spectroscopic Analysis: The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the aglycone and the sugar moiety, as well as their connectivity.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

This guide serves as a critical resource for the scientific community, providing a clear pathway for the procurement and study of this compound for potential therapeutic applications. Further research into the quantitative analysis of this compound in various natural sources is encouraged to build upon this foundational knowledge.

References

An In-depth Technical Guide on the Biosynthesis Pathway of 22-Dehydroclerosterol Glucoside in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are prolific producers of a vast array of unique secondary metabolites, many of which hold significant promise for pharmaceutical development. Among these are sterol glucosides, a class of compounds exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of a specific sterol glucoside, 22-dehydroclerosterol (B198988) glucoside, found in marine sponges. While the complete pathway has yet to be fully elucidated in a single sponge species, this document consolidates available evidence from sterol biosynthesis in related organisms to propose a putative pathway. It includes detailed discussions on the key enzymatic steps, potential precursor molecules, and methodologies for future research. This guide is intended to serve as a valuable resource for researchers in marine natural products, biochemistry, and drug discovery, aiming to accelerate the understanding and potential exploitation of this fascinating biosynthetic pathway.

Introduction

The marine environment is a rich reservoir of chemical diversity, with marine sponges (Phylum Porifera) being a particularly fruitful source of novel bioactive compounds. Sterols and their derivatives, such as sterol glycosides, are a significant class of these metabolites, often displaying unique structural modifications not found in their terrestrial counterparts. 22-Dehydroclerosterol glucoside is one such compound, featuring a C29 sterol aglycone, clerosterol (B1233290), with a characteristic double bond at the C-22 position and a glucose moiety attached at the C-3 position. Understanding the biosynthetic machinery responsible for producing this molecule is crucial for several reasons: it can provide insights into the evolution of metabolic pathways in early animals, open avenues for the biocatalytic production of this and related compounds, and facilitate the development of new therapeutic agents.

This whitepaper will delve into the proposed biosynthetic pathway of this compound, present the available data in a structured format, and provide detailed experimental protocols that can be employed to further investigate this pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in marine sponges is hypothesized to occur in three main stages, starting from a common C28 sterol precursor:

-

Side Chain Alkylation: The formation of the C29 clerosterol skeleton from a C28 precursor.

-

Desaturation: The introduction of a double bond at the C-22 position of the sterol side chain.

-

Glycosylation: The attachment of a glucose molecule to the 3-hydroxyl group of the sterol.

The proposed pathway is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Stage 1: Formation of the Clerosterol Skeleton

The biosynthesis of the C29 sterol, clerosterol, is thought to proceed via the methylation of a C28 sterol precursor, likely 24-methylenecholesterol. This reaction is catalyzed by a C24-sterol methyltransferase (SMT) , an enzyme that utilizes S-adenosyl methionine (SAM) as the methyl group donor. SMTs have been identified in various organisms, including sponges, and are responsible for the extensive alkylation patterns observed in marine sterols.

Stage 2: Desaturation at C-22

Following the formation of clerosterol, a double bond is introduced at the C-22 position of the side chain. This desaturation reaction is catalyzed by a sterol C-22 desaturase . In fungi, this enzyme is a cytochrome P450 monooxygenase known as Erg5. While a homologous enzyme has not been functionally characterized in marine sponges for this specific reaction, it is the most probable enzymatic mechanism. This step requires molecular oxygen and a reducing equivalent such as NADPH.

Stage 3: Glycosylation

The final step in the biosynthesis is the attachment of a glucose molecule to the 3β-hydroxyl group of 22-dehydroclerosterol. This glycosylation is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes utilize an activated sugar donor, in this case, UDP-glucose, to transfer the sugar moiety to the acceptor molecule. The substrate specificity of UGTs can be broad, and it is plausible that a sponge UGT recognizes 22-dehydroclerosterol as a substrate.

Quantitative Data

Currently, there is a paucity of specific quantitative data for the biosynthesis of this compound in marine sponges. The following table summarizes the types of quantitative data that are needed and provides hypothetical values for illustrative purposes.

| Parameter | Enzyme | Substrate(s) | Hypothetical Value | Units |

| Michaelis Constant (Km) | C24-Sterol Methyltransferase | 24-Methylenecholesterol | 50 | µM |

| Michaelis Constant (Km) | C24-Sterol Methyltransferase | S-adenosyl methionine | 25 | µM |

| Catalytic Rate (kcat) | C24-Sterol Methyltransferase | - | 0.1 | s⁻¹ |

| Michaelis Constant (Km) | Sterol C-22 Desaturase | Clerosterol | 75 | µM |

| Catalytic Rate (kcat) | Sterol C-22 Desaturase | - | 0.05 | s⁻¹ |

| Michaelis Constant (Km) | UDP-Glycosyltransferase | 22-Dehydroclerosterol | 100 | µM |

| Michaelis Constant (Km) | UDP-Glycosyltransferase | UDP-Glucose | 200 | µM |

| Catalytic Rate (kcat) | UDP-Glycosyltransferase | - | 0.5 | s⁻¹ |

| Precursor Incorporation | ¹⁴C-24-Methylenecholesterol | - | 15 | % |

| Precursor Incorporation | ¹⁴C-Clerosterol | - | 25 | % |

Experimental Protocols

To fully elucidate and characterize the biosynthetic pathway of this compound, a series of experiments are required. The following sections provide detailed methodologies for key experiments.

Isolation and Structural Elucidation of this compound

Objective: To isolate and confirm the structure of this compound from a marine sponge.

Methodology:

-

Sponge Collection and Extraction:

-

Collect fresh sponge material and immediately freeze in liquid nitrogen or preserve in ethanol.

-

Homogenize the sponge tissue and extract with a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v).

-

Partition the crude extract between n-butanol and water. The butanolic layer will contain the sterol glucosides.

-

-

Chromatographic Purification:

-

Subject the butanolic extract to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

-

Further purify the fractions containing the target compound using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a methanol/water gradient.

-

-

Structural Elucidation:

-

Analyze the purified compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to determine the chemical structure.

-

Confirm the molecular weight and formula using High-Resolution Mass Spectrometry (HR-MS).

-

Caption: Experimental workflow for the isolation and structural elucidation.

In Vivo Stable Isotope Labeling Studies

Objective: To trace the incorporation of precursors into this compound in a living sponge.

Methodology:

-

Precursor Synthesis: Synthesize stable isotope-labeled precursors, such as ¹³C- or ²H-labeled 24-methylenecholesterol and clerosterol.

-

Sponge Incubation: Maintain live sponge explants in a controlled aquarium system. Administer the labeled precursors to the surrounding seawater or via injection.

-

Lipid Extraction and Analysis: After a defined incubation period, extract the total lipids from the sponge tissue as described in Protocol 4.1.

-

LC-MS Analysis: Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the stable isotopes into this compound and its biosynthetic intermediates.

Caption: Workflow for in vivo stable isotope labeling studies.

Functional Characterization of Biosynthetic Enzymes

Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.

Methodology:

-

Gene Identification:

-

Perform transcriptome sequencing (RNA-seq) on the sponge species of interest.

-

Identify candidate genes for SMT, C-22 desaturase, and UGTs based on sequence homology to known enzymes.

-

-

Heterologous Expression:

-

Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or yeast).

-

Express and purify the recombinant proteins.

-

-

Enzyme Assays:

-

Conduct in vitro assays with the purified recombinant enzymes and the putative substrates.

-

For the SMT assay, use 24-methylenecholesterol and radiolabeled SAM.

-

For the C-22 desaturase assay, use clerosterol and a system to provide reducing equivalents.

-

For the UGT assay, use 22-dehydroclerosterol and UDP-glucose.

-

Analyze the reaction products by HPLC and/or LC-MS to confirm enzyme activity and determine kinetic parameters.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in marine sponges represents a fascinating example of the unique metabolic capabilities of these organisms. While a complete picture of the pathway is yet to be established, the proposed sequence of events involving a sterol methyltransferase, a C-22 desaturase, and a UDP-glycosyltransferase provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to systematically investigate and confirm each step of this pathway.

Future work should focus on the isolation and functional characterization of the specific enzymes from a sponge species known to produce this compound. This will not only provide definitive proof of the biosynthetic pathway but also furnish valuable biocatalysts for the potential biotechnological production of this and other bioactive sterol glucosides. A deeper understanding of this pathway will undoubtedly contribute to the broader fields of marine natural product chemistry, enzymology, and drug discovery.

An In-depth Technical Guide to the Spectroscopic and Biological Profile of 22-Dehydroclerosterol Glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, MS, and IR) and potential biological activities of 22-Dehydroclerosterol glucoside. Due to the limited availability of complete experimental data for this specific molecule, this guide combines experimental data for its aglycone, 22-Dehydroclerosterol, with established data for the β-D-glucopyranoside moiety and closely related sterol glucosides to present a thorough and well-supported profile.

Chemical Structure and Properties

This compound is a steroidal glycoside with the molecular formula C₃₅H₅₆O₆ and a molecular weight of 572.83 g/mol . It consists of the sterol 22-Dehydroclerosterol linked to a glucose molecule via a glycosidic bond at the C-3 position.

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.

Table 1: ¹³C NMR Spectroscopic Data of this compound (Aglycone: Experimental in CDCl₃; Glucoside Moiety: Typical values)

| Carbon No. | Chemical Shift (δ, ppm) - Aglycone | Carbon No. (Glucose) | Chemical Shift (δ, ppm) - Glucoside |

| 1 | 37.3 | 1' | ~101-103 |

| 2 | 31.7 | 2' | ~74-75 |

| 3 | ~78-80 (predicted) | 3' | ~77-78 |

| 4 | 42.3 | 4' | ~70-71 |

| 5 | 140.8 | 5' | ~76-77 |

| 6 | 121.7 | 6' | ~61-62 |

| 7 | 31.9 | ||

| 8 | 31.9 | ||

| 9 | 50.2 | ||

| 10 | 36.5 | ||

| 11 | 21.1 | ||

| 12 | 39.8 | ||

| 13 | 42.3 | ||

| 14 | 56.9 | ||

| 15 | 24.4 | ||

| 16 | 28.3 | ||

| 17 | 56.1 | ||

| 18 | 11.9 | ||

| 19 | 19.4 | ||

| 20 | 40.5 | ||

| 21 | 21.2 | ||

| 22 | 138.2 | ||

| 23 | 129.4 | ||

| 24 | 49.8 | ||

| 25 | 148.8 | ||

| 26 | 22.0 | ||

| 27 | 22.0 | ||

| 28 | 12.3 | ||

| 29 | 110.0 |

Table 2: Predicted ¹H NMR Spectroscopic Data of this compound

| Proton No. | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.5-3.6 | m |

| H-6 | ~5.35 | d |

| H-22, H-23 | ~5.1-5.2 | m |

| H-1' (anomeric) | ~4.4-4.6 | d |

| Glucose Protons | ~3.2-4.0 | m |

| Methyl Protons | ~0.6-1.1 | s, d, t |

The mass spectrum of this compound is expected to show a molecular ion peak [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern for steryl glucosides is the loss of the glucose moiety (162 Da).

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 573.4 | [M+H]⁺ | Protonated molecular ion |

| 595.4 | [M+Na]⁺ | Sodiated molecular ion |

| 411.3 | [M+H-162]⁺ | Loss of the glucose moiety |

| 393.3 | [M+H-162-H₂O]⁺ | Loss of glucose and water |

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The data presented below is based on typical values for steroidal glucosides.[1]

Table 4: Predicted Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | O-H | Stretching vibration of hydroxyl groups (glucose and sterol) |

| ~2930 | C-H | Stretching vibration of aliphatic CH₂ and CH₃ groups |

| ~1650 | C=C | Stretching vibration of olefinic bonds in the sterol rings |

| ~1050 | C-O | Stretching vibration of the C-O-C glycosidic linkage |

Experimental Protocols

The isolation and characterization of this compound would typically follow a standard procedure for natural product extraction and purification.

-

Extraction: The dried and powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform (B151607) and methanol.

-

Further Purification: Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

NMR: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (e.g., at 500 MHz for ¹H and 125 MHz for ¹³C) using deuterated pyridine (B92270) (Py-d₅) or a mixture of deuterated chloroform and methanol (CDCl₃-CD₃OD) as the solvent.

-

MS: High-resolution mass spectra are obtained using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

-

IR: The infrared spectrum is recorded on an FTIR spectrometer using a KBr pellet.

Biological Activity and Signaling Pathway

While the specific signaling pathways of this compound are not extensively studied, closely related compounds like β-sitosterol and its glucoside have been shown to possess anti-inflammatory properties.[2][3][4][5] A plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted spectroscopic data and to fully elucidate its biological functions and potential therapeutic applications.

References

- 1. eajournals.org [eajournals.org]

- 2. β-Sitosterol Enhances Lung Epithelial Cell Permeability by Suppressing the NF-κB Signaling Pathway [discovmed.com]

- 3. β-Sitosterol modulates macrophage polarization and attenuates rheumatoid inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-sitosterol exhibits anti-inflammatory activity in human aortic endothelial cells. | Semantic Scholar [semanticscholar.org]

- 5. Anti-inflammatory effects of β-sitosterol-β-D-glucoside from Trachelospermum jasminoides (Apocynaceae) in lipopolysaccharide-stimulated RAW 264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Potential Pharmacological Activities of 22-Dehydroclerosterol Glucoside

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological activities of 22-Dehydroclerosterol glucoside. Despite searches for its biological effects, including anti-inflammatory, anticancer, and metabolic activities, there is a notable absence of peer-reviewed studies detailing its specific mechanisms of action, quantitative efficacy, or the signaling pathways it may modulate.

While information on this specific glucoside is scarce, the broader class of sterol glucosides and the aglycone, 22-Dehydroclerosterol, have been the subject of some investigation. This guide will briefly touch upon the known activities of these related compounds to provide a contextual framework, while emphasizing that these properties cannot be directly attributed to this compound without specific experimental validation.

Overview of this compound

This compound is a glycoside of the sterol 22-Dehydroclerosterol. Its basic chemical information is available from chemical suppliers, but its biological properties remain largely unexplored in the public scientific domain. A cosmetic ingredient website suggests its potential for anti-inflammatory and immunomodulatory effects in skincare, as well as a role in promoting collagen synthesis, though these claims are not substantiated by cited research.

Potential Pharmacological Activities (Inferred from Related Compounds)

It is crucial to reiterate that the following information is based on studies of structurally similar compounds and should be considered speculative in the context of this compound.

Anti-Inflammatory Activity

Sterol glucosides, such as β-sitosterol-glucoside (also known as daucosterol), have demonstrated anti-inflammatory properties in various studies. For instance, β-sitosterol-glucoside has been shown to reduce the production of inflammatory mediators. The potential mechanism for such compounds often involves the inhibition of key inflammatory signaling pathways.

A hypothetical anti-inflammatory signaling pathway that could be investigated for this compound is presented below. This diagram is illustrative and based on common anti-inflammatory mechanisms of other natural products.

Caption: Hypothetical Anti-Inflammatory Signaling Pathway

Anticancer Activity

The aglycone, 22-Dehydroclerosterol, has been noted for its antibacterial activity. Other sterols and their glucosides have been investigated for potential anticancer effects. These effects are often attributed to the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.

Below is a generalized workflow for assessing the in vitro anticancer activity of a compound like this compound.

Caption: In Vitro Anticancer Activity Experimental Workflow

Experimental Protocols

Due to the absence of specific studies on this compound, no established experimental protocols for its pharmacological evaluation are available. However, researchers interested in investigating this compound could adapt standard methodologies used for other sterol glucosides. Below are generalized protocols that would be a starting point for such research.

General Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Nitric Oxide Measurement: Collect the cell supernatant and measure the nitric oxide (NO) production using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value.

General Protocol for Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quantitative Data

There is no quantitative data, such as IC₅₀ values, percentage inhibition, or other efficacy metrics, available in the scientific literature for this compound. The following table is a template that could be used to summarize such data if it were to become available through future research.

| Pharmacological Activity | Assay | Cell Line / Model | Key Parameter | Result |

| Anti-inflammatory | Nitric Oxide Inhibition | RAW 264.7 | IC₅₀ | Data not available |

| TNF-α Inhibition | - | IC₅₀ | Data not available | |

| Anticancer | Cell Viability (MTT) | - | IC₅₀ | Data not available |

| Apoptosis Induction | - | % Apoptotic Cells | Data not available |

Conclusion and Future Directions

The pharmacological profile of this compound remains undefined. The information available on related compounds suggests that it may possess anti-inflammatory and anticancer properties, but this requires rigorous scientific investigation. Future research should focus on:

-

Isolation and Characterization: Establishing a reliable source and purification method for this compound.

-

In Vitro Screening: Conducting comprehensive in vitro assays to evaluate its cytotoxic, anti-inflammatory, antioxidant, and other potential biological activities.

-

Mechanism of Action Studies: If promising activities are identified, elucidating the underlying molecular mechanisms and signaling pathways.

-

In Vivo Studies: Validating in vitro findings in appropriate animal models to assess efficacy and safety.

Until such studies are conducted and published, any claims regarding the pharmacological activities of this compound should be treated with caution. This document serves to highlight the current knowledge gap and provide a roadmap for future research in this area.

A Comprehensive Review of Clerosterol and Its Glucosides: From Physicochemical Properties to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerosterol (B1233290), a phytosterol found in various plant species, and its corresponding glucosides are gaining attention within the scientific community for their potential biological activities. As structural analogs of cholesterol, these compounds are implicated in a range of cellular processes, from membrane fluidity modulation to influencing critical signaling pathways. This technical guide provides a comprehensive review of the current literature on clerosterol and its glucosides, summarizing their physicochemical properties, exploring their biological activities with a focus on anticancer and anti-inflammatory effects, and detailing relevant experimental methodologies. Due to the limited specific data available for clerosterol, this review incorporates information from closely related phytosterols (B1254722) and their glucosides to provide a broader context and potential avenues for future research.

Physicochemical Properties

Clerosterol and its glucosides share a fundamental steroid nucleus with cholesterol but possess a unique side chain structure that influences their physical and chemical characteristics. The presence of a glucoside moiety significantly alters the polarity and solubility of the parent sterol.

Table 1: Physicochemical Properties of Clerosterol and Clerosterol Glucoside

| Property | Clerosterol | Clerosterol Glucoside | Data Source |

| Molecular Formula | C₂₉H₄₈O | C₃₅H₅₈O₆ | [1] |

| Molecular Weight ( g/mol ) | 412.7 | 574.8 | [1][2] |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | (2R,3R,4S,5S,6R)-2-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |

| CAS Number | 2364-23-0 | 123621-00-1 | [1][2] |

| Melting Point (°C) | Not available | 258 - 262 | [3] |

| Solubility | Soluble in organic solvents | Poorly soluble in water, more polar than clerosterol | General knowledge |

Biological Activities

While specific quantitative data on the biological activities of clerosterol and its glucosides are scarce in the current literature, studies on analogous phytosterols provide valuable insights into their potential therapeutic effects.

Cholesterol-Lowering Effects

Phytosterols and their glucosides are well-documented for their ability to lower cholesterol levels. This is primarily attributed to their structural similarity to cholesterol, allowing them to compete with and inhibit cholesterol absorption in the intestine.

Table 2: Cholesterol-Lowering Effects of Phytosterol Glucosides (as a proxy for Clerosterol Glucoside)

| Study Type | Model | Compound | Dose | Effect | Reference |

| Human Clinical Trial | Healthy Subjects | Mixed Phytosterol Glucosides | 300 mg (single meal) | 37.6% reduction in cholesterol absorption | [4] |

Anticancer and Anti-inflammatory Potential

The anticancer and anti-inflammatory properties of various phytosterols have been investigated, suggesting that clerosterol and its glucosides may exhibit similar activities. The proposed mechanisms often involve the modulation of key signaling pathways related to cell proliferation, apoptosis, and inflammation.

Due to the lack of specific IC₅₀ or EC₅₀ values for clerosterol and its glucosides, the following table presents data for other relevant sterol compounds to illustrate potential activity ranges.

Table 3: Cytotoxic and Anti-inflammatory Activities of Related Sterols (Illustrative)

| Compound | Cell Line/Model | Activity | IC₅₀/EC₅₀ | Reference |

| 7-Ketositosterol | MCF-7 (Breast Cancer) | Antiproliferative | ~30 µM (significant viability reduction) | [5] |

| 7-Ketositosterol | HepG2 (Liver Cancer) | Antiproliferative | ~30 µM (significant viability reduction) | [5] |

| 27-Hydroxycholesterol | MCF-7 (Breast Cancer) | Apoptotic | Increased apoptosis at 0.1, 1, and 10 µM after 48h | [6] |

| β-Sitosterol | RAW 264.7 Macrophages | Anti-inflammatory (NO production) | 51-70% reduction at 50-250 µM | [7] |

Experimental Protocols

Isolation and Characterization of Clerosterol-3-O-β-D-glucoside from Teucrium barbeyanum

The following is a summary of the methodology used for the isolation and characterization of clerosterol glucoside from a natural source[8]:

-

Extraction: The aerial parts of Teucrium barbeyanum were subjected to extraction with various organic solvents.

-

Chromatography: The dichloromethane (B109758) extract was subjected to extensive column chromatography for fractionation.

-

Crystallization: The isolated compound was further purified by crystallization using various solvent systems.

-

Structure Elucidation: The structure of clerosterol-3-O-β-D-glucoside was determined using a combination of spectroscopic techniques:

-

NMR Spectroscopy: 1H, 13C, DEPT-135, 90 and Q, COSY, HSQC, and HMBC experiments were conducted to fully assign the proton and carbon signals.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry was used to determine the molecular weight and fragmentation pattern.

-

General Analytical Techniques for Phytosterols and their Glucosides

Several analytical methods are commonly employed for the quantification and identification of phytosterols and their glucosides in various matrices[9][10][11]:

-

Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Derivatization to trimethylsilyl (B98337) (TMS) ethers is common to improve volatility.

-

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of non-volatile compounds. C8 and C18 columns are commonly used for separation.

-

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique is suitable for the analysis of sterol glucosides without derivatization. Electrospray ionization (ESI) is a common ionization mode for these polar compounds.

Signaling Pathways and Logical Relationships

While specific signaling pathways for clerosterol are not yet elucidated, the broader class of phytosterols is known to interact with several key cellular signaling cascades. The following diagrams illustrate these generalized pathways.

References

- 1. Cholesterol and phytosterols differentially regulate the expression of caveolin 1 and a downstream prostate cell growth-suppressor gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clerosterol glucoside | C35H58O6 | CID 91895415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clerosterol 3-glucoside | C35H58O6 | CID 14311739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative Effect of 7-Ketositosterol in Breast and Liver Cancer Cells: Possible Impact on Ceramide, Extracellular Signal-Regulated Kinases, and Nuclear Factor Kappa B Signaling Pathways [mdpi.com]

- 6. The Cytotoxicity of 27-Hydroxycholesterol in MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]

- 8. Pro-inflammation NF-κB signaling triggers a positive feedback via enhancing cholesterol accumulation in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol signaling - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. High cholesterol induces apoptosis and autophagy through the ROS-activated AKT/FOXO1 pathway in tendon-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling 22-Dehydroclerosterol Glucoside: A Technical Guide to its Discovery, Isolation, and Potential Biological Significance

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological importance of 22-Dehydroclerosterol glucoside, a naturally occurring sterol glucoside. Due to the limited specific research on this particular molecule, this document synthesizes information from closely related compounds and general methodologies to offer a thorough understanding for research and development purposes.

Introduction to this compound

This compound is a phytosterol glycoside, a class of compounds widely distributed in the plant kingdom. These molecules consist of a sterol backbone, in this case, 22-Dehydroclerosterol, linked to a glucose molecule. Phytosterols and their glycosides are of significant interest to the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties[1]. The structural similarity of the sterol moiety to cholesterol suggests potential interactions with cellular membranes and signaling pathways that regulate cholesterol homeostasis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₆O₆ | [2][3][4] |

| Molecular Weight | 572.83 g/mol | [2][3][4] |

| CAS Number | 143815-99-0 | [2][3][4] |

| Appearance | White or off-white crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, chloroform (B151607), dichloromethane (B109758) | [1] |

| Melting Point | Approx. 179-184°C | [1] |

| Storage Condition | 2-8℃, dry, closed | [3][4] |

Discovery and Natural Occurrence

While specific discovery literature for this compound is scarce, the closely related compound, clerosterol-3-O-β-D-glucoside, has been isolated from the aerial parts of Teucrium barbeyanum[5][6]. Phytosterol glycosides, in general, are found in various plant-based foods and have been purified from sources like soy lecithin[7]. The natural occurrence of these compounds underscores their potential role in the human diet and their impact on physiological processes.

Experimental Protocols: Isolation and Purification

A definitive, published protocol for the isolation of this compound is not currently available. However, based on established methods for the purification of sterol glucosides from plant and other natural sources, a general methodology can be proposed. The following protocol is a composite of techniques described in the literature for similar compounds.

General Workflow for Isolation and Purification

The isolation of this compound from a natural source, such as a plant extract, typically involves a multi-step process of extraction, fractionation, and chromatography.

Detailed Methodologies

1. Extraction:

-

Objective: To extract a broad range of compounds, including sterol glucosides, from the source material.

-

Protocol:

-

Air-dry and grind the plant material (e.g., aerial parts of Teucrium sp.) to a fine powder.

-

Perform exhaustive extraction using a Soxhlet apparatus with a solvent of intermediate polarity, such as dichloromethane or methanol (B129727), for 24-48 hours.

-

Alternatively, macerate the powdered material in the chosen solvent at room temperature with agitation for 3-5 days.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

2. Chromatographic Separation:

-

Objective: To separate the components of the crude extract based on their polarity.

-

Protocol:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297), followed by methanol).

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions that show similar TLC profiles. Fractions containing sterol glucosides are typically eluted with a mixture of chloroform and methanol or ethyl acetate and methanol.

-

3. Purification:

-

Objective: To isolate the target compound in a pure form.

-

Protocol:

-

Subject the enriched fractions to further purification using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column.

-

Use a mobile phase such as a gradient of methanol and water or acetonitrile (B52724) and water.

-

Monitor the elution with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield the purified compound. Crystallization from a suitable solvent system can be performed for further purification if necessary.

-

4. Structural Elucidation:

-

Objective: To confirm the identity and structure of the isolated compound.

-

Protocol:

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to determine the chemical structure. 2D NMR techniques (COSY, HSQC, HMBC) are crucial for assigning all proton and carbon signals and confirming the connectivity of the sterol and glucose moieties.

-

Infrared (IR) Spectroscopy: Identify characteristic functional groups such as hydroxyl (-OH) and glycosidic (C-O-C) bonds.

-

Quantitative Data and Characterization

Table 2: Spectroscopic Data for 22-Dehydroclerosterol and Related Glucosides

| Technique | Observation | Interpretation |

| ¹H NMR | Signals in the δ 0.6-2.0 ppm range. Olefinic proton signals between δ 5.0-5.5 ppm. Anomeric proton of glucose around δ 4.5 ppm (doublet). | Characteristic steroidal methyl and methylene (B1212753) protons. Protons of the double bonds in the sterol core and side chain. Confirms the presence of the glucose moiety. |

| ¹³C NMR | Numerous signals in the aliphatic region (δ 10-60 ppm). Olefinic carbon signals (δ 120-145 ppm). Anomeric carbon of glucose around δ 100-105 ppm. | Carbon skeleton of the sterol. Carbon atoms of the double bonds. Confirms the β-glycosidic linkage. |

| Mass Spec. | Molecular ion peak corresponding to C₃₅H₅₆O₆. Fragmentation showing loss of the glucose moiety (162 Da). | Confirms the molecular formula and the presence of the glycosidic bond. |

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are limited. However, based on the known functions of its structural components (clerosterol and glucose) and other phytosterol glucosides, several potential mechanisms of action and involvement in cellular signaling can be inferred.

Modulation of Cholesterol Metabolism and Absorption

Phytosterols are well-known for their ability to reduce intestinal cholesterol absorption[8]. This is primarily due to their structural similarity to cholesterol, allowing them to displace cholesterol from micelles in the gut, thereby promoting its excretion. Phytosterol glycosides have also been shown to be biologically active in reducing cholesterol absorption[7].

Anti-Inflammatory and Immunomodulatory Effects

Clerosterol itself has been investigated for its pharmacological activities. The structural similarity of 22-Dehydroclerosterol to cholesterol suggests it may influence inflammatory pathways that are known to be affected by cellular cholesterol levels. Cholesterol is a key component of lipid rafts, which are membrane microdomains that serve as platforms for signaling molecules involved in inflammation, such as Toll-like receptors (TLRs).

By altering the composition and fluidity of lipid rafts, this compound could modulate the activity of TLRs and downstream signaling cascades, such as the NF-κB pathway, which plays a central role in the inflammatory response.

Anti-Cancer Activity

The role of cholesterol metabolism in cancer progression is an active area of research. Aberrant cholesterol homeostasis has been linked to the growth and proliferation of cancer cells. Phytosterols have demonstrated anti-cancer properties, and for some, the mechanism involves the modulation of key signaling pathways. For instance, β-sitosterol-d-glucoside has been shown to exert anti-breast cancer activity by upregulating miR-10a and inactivating the PI3K-Akt signaling pathway.

Given its steroidal structure, this compound may similarly interfere with signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K-Akt/mTOR pathway.

Conclusion and Future Directions

This compound is a naturally occurring phytosterol glycoside with potential biological activities that warrant further investigation. While specific data on this compound is limited, the information available for structurally related molecules suggests a promising role in the modulation of cholesterol metabolism, inflammation, and cancer-related signaling pathways.

Future research should focus on:

-

Developing a standardized protocol for the isolation and purification of this compound to ensure a reliable supply for in-depth biological studies.

-

Conducting comprehensive spectroscopic analysis to fully characterize the molecule.

-

Performing in vitro and in vivo studies to elucidate its specific biological activities and to identify and validate its molecular targets and the signaling pathways it modulates.

A deeper understanding of this compound could open new avenues for the development of novel therapeutic agents for a range of diseases.

References

- 1. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]

- 2. Biosynthesis of Cholesteryl Glucoside by Mycoplasma gallinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol: Bioactivities, Structural Modification, Mechanisms of Action, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ocl-journal.org [ocl-journal.org]

- 5. sciencedaily.com [sciencedaily.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Frontiers | Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity? [frontiersin.org]

- 8. Cholesterol signaling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermostability and Degradation Profile of 22-Dehydroclerosterol Glucoside

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the specific thermostability and degradation profile of 22-Dehydroclerosterol glucoside. The information and protocols presented in this guide are based on established principles for similar sterol glycosides and are intended to provide a robust framework for investigation.

Introduction

This compound is a sterol glycoside with potential pharmacological activities, including anti-inflammatory and immunomodulatory effects[1]. As with any bioactive compound under investigation for pharmaceutical development, a thorough understanding of its stability under various conditions is paramount. This technical guide provides a comprehensive overview of the potential thermostability and degradation profile of this compound, outlines detailed experimental protocols for its assessment, and discusses potential degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are fundamental to designing and interpreting stability studies.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆O₆ | [2] |

| Molecular Weight | 572.83 g/mol | [2] |

| Melting Point | ~179-184°C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and dichloromethane. | [1] |

| Storage Condition | 2-8°C, dry, closed environment. |

Caption: Table 1: Physicochemical Properties of this compound.

Proposed Thermostability Profile

While specific data is unavailable, the thermostability of this compound can be inferred from related compounds. A study on charantin, which comprises stigmasterol (B192456) glucoside (STG) and β-sitosterol glucoside (BSG), revealed that BSG significantly degrades at temperatures above 30°C, whereas STG remains stable up to this temperature[3]. This suggests that the thermal stability of sterol glucosides can be influenced by the structure of the sterol aglycone.

Hypothetical Thermostability Data:

The following table presents a hypothetical thermostability profile for this compound based on potential experimental outcomes.

| Temperature (°C) | Time (hours) | Purity (%) | Degradants (%) |

| 40 | 24 | >98 | <2 |

| 60 | 24 | 90-95 | 5-10 |

| 80 | 24 | 70-80 | 20-30 |

Caption: Table 2: Hypothetical Thermostability Data for this compound.

Proposed Degradation Profile & Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways of a drug substance[4][5]. The primary degradation pathway anticipated for this compound is the hydrolysis of the glycosidic bond, yielding 22-Dehydroclerosterol and a glucose molecule. The sterol moiety itself can be susceptible to oxidation.

Potential Degradation Pathways:

-

Hydrolysis: Cleavage of the O-glycosidic bond, accelerated by acidic or basic conditions and elevated temperatures[6].

-

Oxidation: The double bonds in the sterol ring system and side chain are potential sites for oxidation, leading to the formation of various oxidized sterol products[7].

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation.

A proposed degradation pathway is illustrated in the following diagram.

Caption: Proposed Degradation Pathway for this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for assessing the thermostability and degradation profile of this compound.

This protocol aims to evaluate the stability of this compound at various temperatures.

-

Sample Preparation: Prepare solutions of this compound in a suitable organic solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the solution into sealed vials and expose them to a range of temperatures (e.g., 4°C, 25°C, 40°C, 60°C, and 80°C) in a calibrated oven or incubator.

-

Time Points: Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Sample Analysis: Analyze the samples using a stability-indicating analytical method, such as HPLC-UV/MS or GC-MS after derivatization, to quantify the remaining this compound and any formed degradants.

-

Data Analysis: Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.

Caption: Experimental Workflow for Thermostability Testing.

This protocol is designed to identify potential degradation products and pathways under various stress conditions.

-

Acid Hydrolysis:

-

Treat a solution of this compound with 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of this compound with 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with 3% H₂O₂.

-

Keep at room temperature for 24 hours.

-

-

Photodegradation:

-

Expose a solution of this compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

A control sample should be wrapped in aluminum foil to exclude light.

-

-

Thermal Degradation (Dry Heat):

-

Expose solid this compound to dry heat at 80°C for 48 hours.

-

-

Analysis:

-

Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC or GC method.

-

Characterize the major degradation products using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: Workflow for Forced Degradation Studies.

Analytical Methodologies

The choice of analytical method is critical for accurate stability assessment.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection or, for higher sensitivity and specificity, mass spectrometric (MS) detection is recommended. An evaporative light scattering detector (ELSD) can also be used[8].

-

Gas Chromatography (GC): GC coupled with flame ionization detection (FID) or MS is a powerful technique for analyzing sterols. However, due to the low volatility of sterol glucosides, derivatization (e.g., silylation) is required prior to analysis[9][10].

Table 3: Recommended Analytical Methods

| Technique | Detector | Derivatization Required | Application |

| HPLC | UV, MS, ELSD | No | Quantification of parent compound and polar degradants. |

| GC | FID, MS | Yes (Silylation) | Quantification of parent compound and less polar degradants, including the aglycone. |

Caption: Table 3: Recommended Analytical Methods for Stability Studies.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet elucidated, research on structurally similar compounds can provide valuable insights. For instance, β-sitosterol-d-glucoside has been shown to exert anti-cancer effects by upregulating miR-10a and inactivating the PI3K-Akt signaling pathway[11]. This suggests that a potential area of investigation for this compound could be its interaction with key cellular signaling cascades involved in inflammation and cell proliferation.

Caption: PI3K-Akt Signaling Pathway modulation by β-Sitosterol-d-glucoside.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermostability and degradation profile of this compound. While specific experimental data for this compound is lacking in the public domain, the proposed protocols and potential degradation pathways, based on established knowledge of sterol glycosides, offer a solid starting point for researchers and drug development professionals. Rigorous stability testing is a critical step in the development of any new pharmaceutical entity, and the methodologies outlined herein will enable a thorough characterization of this compound's stability, ensuring the quality, safety, and efficacy of future therapeutic applications.

References

- 1. 22-dehydroandrosterol glucoside [chembk.com]

- 2. chemfarms.com [chemfarms.com]

- 3. Thermal stability of stigmasterol and β-sitosterol glucosides in fresh-cut bitter melon fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. moducare.gr [moducare.gr]

- 10. researchgate.net [researchgate.net]

- 11. Structure, metabolism and biological functions of steryl glycosides in mammals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 22-Dehydroclerosterol Glucoside using a Novel HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

22-Dehydroclerosterol glucoside is a steroidal glycoside with potential pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1] Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control of natural product-derived pharmaceuticals. This application note presents a detailed protocol for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described method is based on established principles for the analysis of similar sterol glucosides and provides a robust framework for researchers.[2][3][4]

Principle

This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from matrix components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) is used to generate precursor ions, which are subsequently fragmented to produce specific product ions for highly selective quantification. For sterol glucosides, common adducts observed include sodiated molecules ([M+Na]+) and the aglycone fragment resulting from the loss of the glucose moiety.[2][5]

Experimental Protocols

1. Materials and Reagents

-

Internal Standard (IS): A structurally similar, stable isotope-labeled sterol glucoside or a commercially available sterol glucoside not present in the sample (e.g., sitosteryl glucoside).

-

HPLC-grade methanol (B129727), acetonitrile (B52724), isopropanol, and water

-

Formic acid (LC-MS grade)

-

Hexane (HPLC grade)

-

Bovine Serum Albumin (BSA) for matrix effect evaluation

-

Control biological matrix (e.g., plasma, tissue homogenate)

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen IS in methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.

3. Sample Preparation (from Plasma)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL).

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% methanol in water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

4. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient Elution | 0-1 min: 80% B; 1-5 min: 80-95% B; 5-6 min: 95% B; 6-6.1 min: 95-80% B; 6.1-8 min: 80% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C[2] |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV[2] |

| Source Temperature | 130°C[2] |

| Desolvation Temperature | 600°C[2] |

| Cone Gas Flow | 35 L/h[2] |

| Desolvation Gas Flow | 850 L/h[2] |

| Collision Gas | Argon |

Table 3: MRM Transitions (Hypothetical)

Note: These transitions are hypothetical and would need to be optimized by infusing the pure standard. The precursor ion is assumed to be the sodiated adduct [M+Na]+, and the product ion corresponds to the aglycone after loss of the glucose and sodium. The chemical formula for this compound is C31H50O4.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 513.3 (C31H50O4Na+) | 395.3 ([M-Glc+H]+) | 200 | 25 |

| Internal Standard (e.g., Sitosteryl Glucoside) | 599.4 (C35H60O6Na+) | 415.4 ([M-Glc+H]+) | 200 | 25 |

Data Presentation

Table 4: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | 85 - 110% |

| Recovery | > 80% |

Mandatory Visualization

Caption: Workflow for the quantification of this compound.

This application note provides a comprehensive and detailed protocol for the quantification of this compound by HPLC-MS/MS. The method is designed to be sensitive, selective, and applicable to complex biological matrices. While the specific MS/MS parameters are hypothetical and require optimization with a pure standard, the overall workflow and chromatographic conditions are based on well-established methods for similar sterol glucosides and offer a strong starting point for method development and validation. This will enable researchers to accurately measure this compound concentrations, facilitating further investigation into its pharmacological properties.

References

- 1. 22-dehydroandrosterol glucoside [chembk.com]

- 2. UPLC-MS/MS Based Identification of Dietary Steryl Glucosides by Investigation of Corresponding Free Sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sterol Glucosides in Biodiesel [intertek.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | CAS#:143815-99-0 | Chemsrc [chemsrc.com]

- 7. chemfarms.com [chemfarms.com]

- 8. organomation.com [organomation.com]

Application Notes and Protocols for Testing the Bioactivity of 22-Dehydroclerosterol Glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction:

22-Dehydroclerosterol glucoside is a steroidal saponin (B1150181) that holds potential for various biological activities, including anti-inflammatory and immunomodulatory effects.[1] This document provides a comprehensive guide to a panel of cell-based assays designed to elucidate the bioactivity of this compound. The protocols outlined below will enable researchers to assess its cytotoxicity, anti-inflammatory potential, and immunomodulatory properties, providing critical data for further drug development and scientific investigation.

Section 1: Cytotoxicity Assessment

A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to determine the concentration range of this compound that can be used in subsequent bioactivity assays without inducing significant cell death.

Materials:

-

This compound

-

Selected cell line (e.g., HaCaT for skin research, RAW 264.7 for immunology studies)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[3]

-

96-well tissue culture plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

-